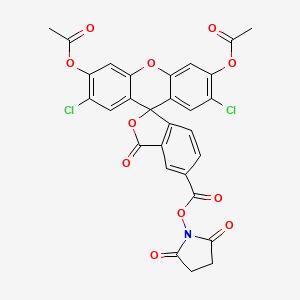

Carboxy-DCFDA N-succinimidyl ester

Description

The exact mass of the compound this compound, min. 96% is 625.0178657 g/mol and the complexity rating of the compound is 1170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

147265-60-9 |

|---|---|

Molecular Formula |

C30H21Cl2NO11 |

Molecular Weight |

642.4 g/mol |

IUPAC Name |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;(2,5-dioxopyrrolidin-1-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C6H7NO4/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-4(8)11-7-5(9)2-3-6(7)10/h3-10H,1-2H3;2-3H2,1H3 |

InChI Key |

XVSYICLDQRKEPM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Unmasking Cellular Fluorescence: The Mechanistic and Practical Guide to Carboxy-DCFDA N-succinimidyl Ester

Executive Summary

In the landscape of cellular analysis, fluorescent probes are indispensable tools for tracking cell proliferation, viability, and migration. However, a pervasive point of confusion in the field is the distinction between reactive oxygen species (ROS) indicators and purely esterase-dependent cell trackers.

As an Application Scientist, I frequently encounter researchers conflating Carboxy-H2DCFDA (a reduced, ROS-sensitive probe) with Carboxy-DCFDA (an oxidized, ROS-insensitive probe). This whitepaper provides an in-depth mechanistic breakdown of Carboxy-DCFDA N-succinimidyl ester —an oxidation-insensitive, fluorogenic esterase substrate—detailing exactly how it transitions from a dark state to a highly fluorescent, covalently anchored cellular marker.

The Tripartite Molecular Architecture

To understand how this compound (often abbreviated as Carboxy-DCFDA SE) functions, we must deconstruct its molecular anatomy. The molecule is engineered with three distinct functional domains, each responsible for a specific phase of the labeling process:

-

The Diacetate (DA) Moieties (The Mask): These groups neutralize the polarity of the core fluorophore's phenolic hydroxyls. By doing so, they serve a dual purpose: they render the molecule highly lipophilic, enabling passive diffusion across the hydrophobic lipid bilayer of live cells, and they lock the molecule in a closed, non-fluorescent spirolactone configuration.

-

The 2',7'-Dichlorofluorescein Core (The Emitter): Unlike standard fluorescein, this core contains chlorine atoms that lower the pKa of the phenolic hydroxyls to ~4.6. This ensures that upon unmasking, the dye is maximally fluorescent at physiological pH (~7.4) and is highly resistant to minor intracellular pH fluctuations.

-

The N-Succinimidyl Ester (SE) Group (The Anchor): This is a highly reactive electrophilic group designed to undergo nucleophilic acyl substitution with primary amines (

), such as the

Quantitative Physicochemical Properties

The following table summarizes the key spectral and physical properties of the probe, providing a baseline for experimental design[1].

| Property | Specification |

| Chemical Name | 5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate N-succinimidyl ester |

| CAS Number | 147265-60-9 |

| Molecular Weight | 626.35 g/mol |

| Excitation / Emission | 495 nm / 529 nm (FITC/GFP channel) |

| Activation Requirement | Intracellular esterase hydrolysis |

| Oxidation Requirement | None (Oxidation-insensitive control) |

| Cellular Retention | Covalent amide bond formation with proteins |

The Mechanism of Fluorescence Unmasking

The transformation of Carboxy-DCFDA SE from a non-fluorescent extracellular molecule to a brilliant intracellular marker is a masterclass in physical chemistry and enzymatic causality.

Step 1: Passive Translocation In its native state, the diacetate groups mask the molecule's charge. This high lipophilicity allows it to easily slip through the plasma membrane of intact, viable cells. Dead cells with compromised membranes cannot retain the dye.

Step 2: Enzymatic Hydrolysis Once inside the cytoplasm, the molecule encounters ubiquitous, non-specific intracellular esterases. These enzymes rapidly cleave the ester bonds holding the diacetate groups.

Step 3: Electronic Rearrangement (The "Turn-On" Event)

The cleavage of the acetate groups releases acetic acid and unmasks the phenolic hydroxyls. This critical event breaks the steric and electronic constraints that held the molecule in its closed lactone form. The molecule instantly rearranges into an open, highly conjugated quinoid structure (the xanthene ring). This extended

Step 4: Covalent Fixation Concurrently, the N-succinimidyl ester (SE) group reacts with intracellular aliphatic amines. This forms a highly stable amide bond, covalently crosslinking the fluorescent dye to cytoplasmic proteins. This prevents the dye from leaking out of the cell over time, allowing for multi-generational cell tracking.

Mechanistic pathway of Carboxy-DCFDA SE cellular entry, enzymatic unmasking, and covalent retention.

Self-Validating Experimental Protocol

To ensure high-fidelity data, a protocol must be self-validating—meaning the steps inherently eliminate false positives (such as extracellular dye precipitation or non-covalent background signal). The following methodology for labeling cells with Carboxy-DCFDA SE is engineered to isolate true, covalently bound intracellular fluorescence[4].

Phase 1: Reagent Preparation (The Moisture Constraint)

Causality: The SE group and the diacetate groups are highly susceptible to spontaneous hydrolysis in the presence of water.

-

Reconstitute Carboxy-DCFDA SE in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 20 mM stock solution.

-

Aliquot immediately and store over a desiccant at -20°C. Do not subject to repeated freeze-thaw cycles.

Phase 2: Cell Preparation (The Amine Constraint)

Causality: Fetal Bovine Serum (FBS) and other culture supplements contain high concentrations of proteins (e.g., BSA). The primary amines on these extracellular proteins will prematurely react with the SE group of the dye, neutralizing it before it can enter the cell.

-

Harvest cells and centrifuge to form a pellet.

-

Wash the cells twice with an amine-free, serum-free buffer (e.g., 1X PBS or HBSS).

-

Resuspend cells in the serum-free buffer at a concentration of

to

Phase 3: Labeling and Incubation

Causality: Over-labeling causes cellular toxicity due to excessive amine modification and the intracellular accumulation of acetic acid (a byproduct of esterase cleavage). Titration is required.

-

Dilute the DMSO stock into the cell suspension to achieve a final working concentration of 0.5 µM to 5 µM [4].

-

Mix rapidly to ensure homogenous distribution.

-

Incubate in the dark at 37°C for exactly 5 to 10 minutes .

Phase 4: Quenching and Efflux (The Validation Step)

Causality: After incubation, unreacted dye remains in the buffer and loosely associated with the outer membrane. Adding serum introduces extracellular amines that "quench" the remaining reactive dye. Furthermore, a secondary incubation allows non-covalently bound, unreacted dye to diffuse out of the cell, ensuring the final signal is exclusively from covalently anchored molecules.

-

Add 5 volumes of complete culture media (containing 10% FBS) to the cell suspension to quench the reaction.

-

Centrifuge the cells and discard the supernatant.

-

Resuspend the pellet in fresh complete media and incubate at 37°C for 5 minutes . (This is the critical efflux step).

-

Wash the cells two more times with complete media or PBS.

-

Analyze via Flow Cytometry (using the FITC channel) or Fluorescence Microscopy.

Self-validating workflow for cell labeling, emphasizing the critical quenching and efflux steps.

Conclusion

This compound is a masterfully designed chemical tool that leverages the cell's own enzymatic machinery (esterases) to unmask its fluorescence, and the cell's structural proteins (amines) to anchor it in place. By understanding that it is an oxidized, ROS-insensitive probe, researchers can confidently deploy it for long-term cell tracking, viability assays, and as a rigorous control in oxidative stress studies.

References

-

Abcam. "this compound, Fluorogenic esterase substrate (AB145286)." Abcam Products. Available at:[1]

-

Thermo Fisher Scientific. "Reactive Oxygen Species (ROS) Detection Reagents." Molecular Probes Product Information, Jan 2006. Available at:[3]

-

University of Virginia. "Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester)." UVA Flow Cytometry Core. Available at:[4]

-

NIH / PubMed Central. "Production and Detection of Reactive Oxygen Species (ROS) in Cancers." J Vis Exp, Nov 2011. Available at:[2]

Sources

Understanding reactive oxygen species detection with Carboxy-DCFDA

Topic: Understanding Reactive Oxygen Species (ROS) Detection with Carboxy-DCFDA Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist

Executive Summary

Quantifying oxidative stress in live cells is fraught with artifacts. While 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) has been the historical standard, its rapid leakage from cells often compromises longitudinal studies. This guide details the application of Carboxy-DCFDA (5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate), a chemically modified analog designed for superior intracellular retention.

This document moves beyond basic kit instructions to explain the physicochemical rationale behind the protocol, ensuring researchers generate reproducible, artifact-free data in Flow Cytometry and Fluorescence Microscopy.

Part 1: The Chemistry & Mechanism of Action[1]

To use Carboxy-DCFDA effectively, one must understand that it is a pro-fluorophore that requires two distinct cellular events to generate a signal: hydrolysis and oxidation .

The "Carboxy" Advantage: Retention

Standard DCFDA diffuses into cells and is hydrolyzed to DCFH.[1] However, DCFH is moderately permeable and leaks out of cells within 30–60 minutes, leading to signal drift.

Carboxy-DCFDA contains additional acetylated carboxyl groups. Upon cellular entry and hydrolysis by intracellular esterases, these groups become negatively charged (carboxylates). The cell membrane is impermeable to these charged species, effectively "trapping" the probe inside the cytosol for extended periods (up to 4–6 hours), significantly improving signal-to-noise ratios in time-course experiments.

The Signal Generation Pathway

The probe itself is non-fluorescent. Fluorescence is only achieved after:

-

Deacetylation: Intracellular esterases cleave the acetate groups.[2][3]

-

Oxidation: ROS (primarily peroxides, peroxynitrite, and hydroxyl radicals) oxidize the reduced fluorescein core.

Critical Note on Specificity: Carboxy-DCFDA is a generalized oxidative stress sensor.[4] It does not react stoichiometrically with

Visualization: Mechanism of Action[1][6]

Figure 1: The dual-step activation mechanism. Note that fluorescence requires both enzymatic activity and oxidative stress.

Part 2: Critical Experimental Parameters

Success with Carboxy-DCFDA relies on controlling three variables that are often overlooked in standard protocols.

Serum Starvation (The "Esterase Trap")

Rule: You must load the dye in serum-free buffer (PBS, HBSS) or media. Causality: Fetal Bovine Serum (FBS) contains high levels of esterases. If you add Carboxy-DCFDA directly to full media, serum esterases will cleave the acetate groups outside the cell. The resulting charged molecule becomes membrane-impermeant and will never enter the cell, resulting in zero signal or high extracellular background.

Photo-Oxidation Artifacts

Rule: Keep samples in the dark and minimize laser exposure. Causality: The reduced fluorescein core is highly sensitive to light. Intense excitation light (from a microscope or flow cytometer laser) can itself oxidize the probe, creating a "false positive" ROS signal. This is known as photo-oxidation.

The Recovery Phase

Rule: Allow a 15–30 minute "recovery" period in full media after loading but before treatment. Causality: This allows the intracellular esterases sufficient time to fully hydrolyze the probe into its trapped, ROS-sensitive form before the cells are subjected to experimental stress.

Part 3: Optimized Protocol (Flow Cytometry Focus)

This protocol is designed for suspension cells or adherent cells trypsinized after staining.

Reagents

-

Probe: Carboxy-H2DCFDA (25 mg). Reconstitute in high-quality anhydrous DMSO to 10 mM. Store at -20°C, desiccated, dark.

-

Buffer: HBSS (with Ca/Mg, no Phenol Red).[5] Phenol red fluoresces and interferes with signal.

-

Positive Control: TBHP (Tert-butyl hydroperoxide) - safer and more stable than

. -

Negative Control: N-Acetylcysteine (NAC) - ROS scavenger.

Step-by-Step Workflow

-

Preparation:

-

Dilute 10 mM stock to 20 µM working solution in pre-warmed HBSS.

-

Note: Optimal concentration ranges from 1–25 µM depending on cell line. Start with 20 µM for robust signals.[5]

-

-

Staining (The "Loading" Phase):

-

Wash & Recovery:

-

Centrifuge and remove the loading solution.[6]

-

Resuspend in warm complete media (with serum) or HBSS.

-

Optional: Allow 20 min recovery at 37°C.

-

-

Treatment (Induction):

-

Aliquot cells into tubes/wells.[5]

-

Tube A (Unstained): Autofluorescence control.

-

Tube B (Negative): Pre-treat with 5 mM NAC for 1 hr (if testing scavenging).

-

Tube C (Basal): Probe loaded, no treatment.

-

Tube D (Positive): Add 50–100 µM TBHP for 30–60 mins.

-

Tube E (Experimental): Your drug/condition.

-

-

Acquisition:

-

Keep on ice (stops metabolism) or at 37°C (kinetic) depending on equipment.

-

Read on FITC Channel (Ex 492-495 nm / Em 517-527 nm).

-

Crucial: Acquire data immediately. The signal is dynamic.

-

Visualization: Experimental Workflow

Figure 2: Linear workflow emphasizing the removal of serum prior to loading.

Part 4: Data Analysis & Validation

Quantitative Summary

Quantitative data should be normalized to the "Basal" control.

| Sample ID | Condition | Expected MFI (Mean Fluorescence Intensity) | Interpretation |

| Unstained | No Probe | < | Background autofluorescence. |

| Basal | Probe Only | Endogenous metabolic ROS. | |

| Pos. Control | Probe + TBHP | > | Validates the probe is working. |

| Neg. Control | Probe + NAC + Inducer | Reduced vs. Inducer | Validates ROS-dependency of signal. |

Gating Strategy

-

FSC/SSC: Gate out debris.

-

Live/Dead: Critical. Dead cells have compromised membranes and leak the dye, or autofluoresce brightly. Exclude dead cells using a compatible far-red viability dye (e.g., 7-AAD or DRAQ7) that does not overlap with FITC.

-

Histogram: Plot FITC-H (log scale). Look for a shift in the population median, not just % positive.

Part 5: Limitations & Troubleshooting

Specificity Artifacts

Carboxy-DCFDA is often erroneously cited as an

-

Fact: Direct oxidation of DCFH by

is kinetically slow. -

Reality: The reaction is driven by peroxidase activity, cytochrome c, and peroxynitrite.

-

Implication: Changes in signal may reflect changes in peroxidase levels or iron availability, not just ROS production. Always verify with specific inhibitors (e.g., PEG-Catalase).

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| No Signal (Positive Control) | Serum during loading | Ensure loading buffer is 100% serum-free. |

| Dye oxidation in storage | Reconstitute fresh stock.[7] Store under Argon/Nitrogen. | |

| High Background (Basal) | Photo-oxidation | Keep lights off. Reduce laser power. |

| High dye concentration | Titrate down (try 1 µM or 5 µM). | |

| Signal decreases over time | Leakage | Ensure Carboxy-DCFDA is used, not generic DCFDA. |

| Cytotoxicity | Check cell viability.[8] Dead cells lose dye. |

References

-

Thermo Fisher Scientific. Chapter 18: Probes for Reactive Oxygen Species, Including Nitric Oxide. Molecular Probes Handbook.[9] Link

-

Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.[1][10] Link

-

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology. Link

-

Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.Link

Sources

- 1. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. yenepoya.res.in [yenepoya.res.in]

- 5. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Core Difference: A Comparative Analysis of Carboxy-DCFDA and its Deacetylated Form for Intracellular ROS Detection

An In-Depth Technical Guide for Researchers

Introduction: The Challenge of Measuring Reactive Oxygen Species

Reactive Oxygen Species (ROS) are a collection of chemically reactive, oxygen-containing molecules, including free radicals like superoxide (O₂•⁻) and hydroxyl radicals (•OH), as well as non-radicals like hydrogen peroxide (H₂O₂). These molecules are natural byproducts of aerobic metabolism and play critical roles as second messengers in cellular signaling pathways. However, when their production overwhelms the cell's antioxidant capacity, a state of oxidative stress ensues, leading to damage of lipids, proteins, and DNA. This imbalance is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer, making the accurate measurement of intracellular ROS a critical task in biomedical research.

Fluorescent probes have become indispensable tools for this purpose. Among the most widely used is the 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) family of dyes. This guide, written for researchers, scientists, and drug development professionals, provides an in-depth technical analysis of a key derivative, Carboxy-H₂DCFDA, and its deacetylated form. We will dissect the chemical differences, the mechanistic advantages, and the practical implications for experimental design and data interpretation, moving beyond a simple protocol to explain the causality behind methodological choices.

The DCF Family: A Chemical and Functional Overview

The foundational molecule for this class of probes is 2',7'-dichlorodihydrofluorescein (H₂DCF), a reduced, non-fluorescent compound. To facilitate its use in living cells, it is chemically modified. The most common modification is the addition of two acetate groups, creating H₂DCFDA. These acetate groups render the molecule lipophilic and uncharged, allowing it to passively diffuse across the cell membrane.[1]

Carboxy-H₂DCFDA represents a further modification, incorporating a carboxyl group onto the fluorescein backbone.[2][3] This seemingly small addition has profound consequences for the probe's behavior once inside the cell.

Mechanism of Action: A Two-Step Activation Process

The utility of all DCF-based probes relies on a two-step intracellular activation process:

-

Cellular Uptake and Deacetylation: The acetylated, non-polar probe (e.g., Carboxy-H₂DCFDA) readily crosses the plasma membrane into the cell's cytoplasm. Inside the cell, ubiquitous intracellular esterase enzymes cleave the acetate groups.[1][4][5] This enzymatic reaction is critical, as it removes the lipophilic moieties and exposes the polar groups of the core molecule. For Carboxy-H₂DCFDA, this deacetylation yields Carboxy-H₂DCF , its deacetylated form. This molecule is now charged and significantly less membrane-permeable, effectively trapping it inside the cell.[1][6]

-

ROS-Mediated Oxidation: The deacetylated, non-fluorescent Carboxy-H₂DCF can now be oxidized by a variety of reactive species.[7][8] This oxidation converts the molecule into the highly fluorescent 5-(and 6)-carboxy-2',7'-dichlorofluorescein (Carboxy-DCF) .[2][3] This fluorescent product can be readily detected using standard fluorescence instrumentation, with an excitation maximum around 495-504 nm and an emission maximum around 525-529 nm.[2][6][9][10]

Scientific Integrity: Limitations and Data Interpretation

-

Lack of Specificity: The probe is not a specific detector of any single ROS. It reacts with a broad range of oxidizing species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid. [4][11]Importantly, its reaction with H₂O₂ is slow and often requires the presence of cellular peroxidases or transition metals. [12][11]Therefore, an increase in fluorescence should be interpreted as a general increase in the cellular "oxidative state" rather than the production of a specific ROS.

-

Potential for Artifacts: The probe is susceptible to auto-oxidation and photo-oxidation, where the excitation light itself can generate ROS, leading to an artificial increase in signal. [12][13]This underscores the importance of minimizing light exposure and including proper controls.

-

Dependence on Esterase Activity: The assay relies on intracellular esterases for activation. [14]The activity of these enzymes can vary between cell types or be altered by experimental conditions, potentially affecting probe loading and signal intensity.

-

Interaction with Test Compounds: As highlighted in the protocol, it is possible for a test compound to directly interact with and oxidize the probe, leading to a false positive. [15]The cell-free control is non-negotiable to rule out this artifact. [15]

Conclusion: Making an Informed Choice

The fundamental difference between Carboxy-DCFDA and its deacetylated form is a matter of location and retention. The initial, acetylated probe is designed to enter the cell, while the deacetylated form is designed to stay there. The key innovation of the carboxylated version is that it performs this retention function far more effectively than its non-carboxylated predecessors. [15][16][17] By providing additional negative charges, Carboxy-H₂DCFDA ensures that once the probe is activated, both the non-fluorescent intermediate and the final fluorescent product remain securely trapped within the cell. This superior retention translates to more reliable, reproducible, and quantitatively accurate data, especially in kinetic or long-term studies. While researchers must remain vigilant about the inherent limitations of the DCF chemistry—namely its broad reactivity and potential for artifacts—the choice of Carboxy-H₂DCFDA represents a mechanistically sound decision to minimize probe leakage and enhance the overall integrity of intracellular ROS detection assays.

References

-

Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments. [Link]

-

Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Free Radical Biology and Medicine. [Link]

-

Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. [Link]

-

H2DCFDA Product Information. Interchim. [Link]

-

Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol. [Link]

-

Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Yenepoya Research Centre. [Link]

-

Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader? ResearchGate. [Link]

-

What is the advantage of using CM-H2DCFDA over using H2DCFDA as general oxidative stress indicator? ResearchGate. [Link]

-

Carboxy-H2DCFDA. LIFESCT. [Link]

-

A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abpbio.com [abpbio.com]

- 3. Carboxy-H2DCFDA | LIFESCT [lifescb.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. doc.abcam.com [doc.abcam.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Carboxy-DCFDA [cogershop.com]

- 10. 5(6)-Carboxy-2′,7′-二氯荧光素二乙酸酯 BioReagent, suitable for fluorescence, ≥85% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yenepoya.res.in [yenepoya.res.in]

- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Spectral properties of activated Carboxy-DCFDA N-succinimidyl ester

Whitepaper: Spectral Dynamics and Application Methodologies of Carboxy-DCFDA N-succinimidyl Ester in ROS Profiling

Executive Summary

The accurate quantification of intracellular reactive oxygen species (ROS) is a critical bottleneck in redox biology, toxicology, and drug development. While traditional probes like H₂DCFDA provide a snapshot of oxidative stress, they are fundamentally limited by rapid cellular efflux and signal degradation. As a Senior Application Scientist, I frequently guide researchers toward a more robust alternative: This compound (also known as Carboxy-H₂DCFDA SE or OxyBURST™ Green SE). By integrating an amine-reactive crosslinking moiety, this probe allows for the covalent anchoring of the fluorophore to intracellular proteins or specific carrier molecules, enabling longitudinal, high-fidelity ROS tracking without the confounding variable of dye leakage[1].

This technical guide deconstructs the spectral properties, biochemical activation pathways, and causal experimental design required to deploy this probe effectively.

Molecular Architecture & Biochemical Activation

Carboxy-H₂DCFDA SE is a chemically reduced, acetylated, and amine-reactive derivative of fluorescein[1]. The molecule is engineered to remain non-fluorescent and highly lipophilic until it undergoes a strict three-step activation sequence:

-

Covalent Anchoring: Upon crossing the plasma membrane, the succinimidyl ester (NHS ester) reacts spontaneously with primary amines (e.g., lysine residues on intracellular structural proteins) to form stable amide bonds[2]. This traps the probe inside the cell, bypassing multidrug resistance (MDR) efflux pumps.

-

Deacetylation: Intracellular esterases cleave the lipophilic diacetate groups, yielding a highly polar, non-fluorescent intermediate (Protein-H₂DCF)[3],[4].

-

Oxidation: In the presence of specific ROS (primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite), the reduced core is oxidized. This restores the conjugated pi-electron system, generating the intensely fluorescent Carboxy-DCF species[5],[4].

Figure 1: The three-step biochemical activation pathway of Carboxy-H2DCFDA SE.

Spectral Properties & Quantitative Specifications

Understanding the spectral shift is vital for multiplexed flow cytometry or confocal microscopy. The probe transitions from an optically silent state to a bright green emission profile that is perfectly compatible with standard FITC/GFP filter sets.

| Property | Specification |

| Chemical Name | 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate, succinimidyl ester |

| CAS Number | 147265-60-9[6] |

| Molecular Weight | 626.35 g/mol [6] |

| Target Reactivity | Primary Amines (-NH₂)[2] |

| Excitation Maximum (Oxidized) | 492 – 495 nm[1],[6] |

| Emission Maximum (Oxidized) | 517 – 529 nm[1],[6] |

| Optimal Detection Channel | FITC / GFP |

| Primary ROS Targets | H₂O₂, HO•, ONOO⁻[5] |

| Storage Conditions | ≤ -20°C, desiccated, protected from light[6] |

Causal Rationale for Experimental Design (E-E-A-T Insights)

To ensure your assays are self-validating and free from artifactual noise, you must understand the why behind standard protocol steps:

-

Why use Serum-Free Media during loading? Serum contains high concentrations of extracellular esterases. If Carboxy-H₂DCFDA SE is introduced in complete media, these enzymes will prematurely cleave the acetate groups outside the cell[4]. The resulting deacetylated molecule becomes highly charged, rendering it membrane-impermeable and destroying your assay's sensitivity.

-

Why utilize Trypan Blue quenching? Because the SE group reacts indiscriminately with accessible amines, a portion of the dye will covalently bind to extracellular matrix proteins or outer membrane receptors. Upon oxidation, this extracellular dye creates false-positive background noise. Introducing a brief wash with Trypan Blue (~0.0025% w/v)—a cell-impermeable quencher—extinguishes this extracellular signal, isolating the true intracellular ROS response[1].

-

Why control for Photo-oxidation? Reduced fluorescein derivatives are highly susceptible to photo-oxidation[1]. Prolonged exposure to ambient laboratory light or excessive laser power during microscopy will artificially oxidize the probe, leading to false-positive ROS readings. All loading and imaging steps must be conducted under strict low-light conditions.

Validated Experimental Protocols

Protocol A: In Situ Intracellular Anchoring for Long-Term ROS Monitoring

This self-validating workflow is designed for adherent mammalian cells to measure endogenous ROS over extended drug-treatment periods.

Step 1: Reagent Preparation

-

Reconstitute Carboxy-H₂DCFDA SE in high-quality, anhydrous DMSO to a stock concentration of 10 mM. Note: Once reconstituted, the NHS ester is prone to hydrolysis; use immediately or aliquot and freeze at -80°C.

-

Dilute the stock to a working concentration of 5–10 µM in pre-warmed, serum-free and phenol-red-free balanced salt solution (e.g., HBSS).

Step 2: Dye Loading & Covalent Anchoring

-

Wash the adherent cells twice with warm HBSS to remove all traces of serum proteins.

-

Apply the 5–10 µM working solution to the cells and incubate at 37°C for 30–45 minutes in the dark. Causality: This window allows sufficient time for membrane diffusion, covalent amine conjugation, and intracellular esterase cleavage.

Step 3: Extracellular Quenching & Recovery

-

Remove the loading buffer and wash the cells twice with HBSS.

-

(Optional but recommended) Apply Trypan Blue (~0.0025% w/v) for 1 minute to quench extracellularly bound fluorophores, then wash thoroughly[1].

-

Return the cells to complete culture media and allow a 15-minute recovery period at 37°C to ensure complete deacetylation.

Step 4: Experimental Induction & Validation

-

Negative Control: Unstained cells (to establish baseline autofluorescence) and stained, untreated cells.

-

Positive Control: Treat a designated well with 100 µM H₂O₂ or 50 µM Menadione for 30 minutes to force massive ROS generation and validate probe responsiveness.

-

Experimental: Apply your drug/compound of interest.

Step 5: Data Acquisition

-

Read fluorescence using a microplate reader or flow cytometer with excitation at ~495 nm and emission at ~529 nm[6].

Protocol B: Ex Vivo Conjugation for Oxidation-Sensitive Carrier Proteins

This protocol is used to create custom ROS-sensitive biomolecules (e.g., labeling BSA or amyloid-beta peptides to track phagosomal oxidative bursts)[7],[2].

Step 1: Bioconjugation

-

Dissolve your target protein/peptide (e.g., BSA) in a slightly basic buffer (0.1 M Sodium Bicarbonate, pH 8.3) at 10 mg/mL. Causality: A pH of 8.0–8.5 ensures that primary amines are deprotonated and highly nucleophilic, maximizing NHS ester reactivity.

-

Add Carboxy-H₂DCFDA SE (dissolved in DMSO) at a 10:1 molar ratio (dye:protein).

-

Incubate for 1 hour at room temperature under continuous stirring, protected from light.

Step 2: Purification

-

Pass the reaction mixture through a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove unreacted dye and NHS leaving groups[7].

Step 3: In Vitro Deacetylation (Activation)

-

To render the conjugate immediately sensitive to ROS outside of a cell, the acetate groups must be removed. Treat the purified conjugate with 0.1 M hydroxylamine (pH 7.0) for 1 hour at room temperature[2].

-

Dialyze extensively against PBS to remove hydroxylamine and acetic acid byproducts. The resulting conjugate is now primed to fluoresce upon encountering ROS.

References

-

Interchim. "H2DCFDA - Fluorogenic probe for detection of reactive oxygen intermediates."[5] URL:[Link]

-

Cluster-Science. "Direct Observation of Internalization and ROS Generation of Amyloid Peptide in Neuronal Cells at Subcellular Resolution."[7] URL: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Invitrogen OxyBURST Green H2DCFDA, SE 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. This compound, Fluorogenic esterase substrate (CAS 147265-60-9) | Abcam [abcam.com]

- 7. cluster-science.com [cluster-science.com]

Methodological & Application

Carboxy-DCFDA N-succinimidyl ester staining for flow cytometry

Title: Advanced Flow Cytometry Profiling Using Carboxy-DCFDA N-Succinimidyl Ester

Mechanistic Grounding: The Chemistry of Carboxy-DCFDA SE

This compound (5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate, succinimidyl ester) is a highly specialized, amine-reactive fluorogenic probe. Unlike its reduced counterpart (Carboxy-H2DCFDA SE), which is strictly used for Reactive Oxygen Species (ROS) detection, Carboxy-DCFDA SE is already oxidized. It serves two primary functions in flow cytometry: as a robust, pH-resistant intracellular cell tracer, and as an indispensable oxidation-insensitive control for ROS assays.

The molecule enters the cell as a non-fluorescent, lipophilic diacetate. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the diacetate groups, unmasking the highly fluorescent 2',7'-dichlorofluorescein (DCF) core. Simultaneously, the N-succinimidyl ester (SE) moiety reacts covalently with primary amines on intracellular proteins, forming stable amide bonds. This dual-activation mechanism ensures that the dye is permanently trapped within viable cells, preventing the passive leakage common to non-conjugated dyes.

Crucially, the addition of chlorine atoms to the xanthene ring lowers the pKa of the resulting fluorophore to approximately 4.2–4.8, compared to ~6.5 for standard carboxyfluorescein (CFSE)[1]. This lower pKa means Carboxy-DCFDA SE maintains maximum fluorescence even in acidic organelles or during metabolic shifts that lower cytosolic pH, providing a significantly higher signal-to-noise ratio than CFSE in physiologically dynamic environments.

Caption: Intracellular activation pathway of Carboxy-DCFDA SE via esterase cleavage and amine conjugation.

Strategic Applications in Flow Cytometry

A. Long-Term Proliferation and Cell Tracing Because the dye covalently binds to intracellular proteins, its fluorescence intensity is halved symmetrically with each cell division. This allows for the tracking of up to 7-8 generations of proliferating cells via flow cytometry. Its pH stability makes it superior to CFSE for tracing cells in acidic tumor microenvironments or during macrophage phagocytosis.

B. The Ultimate ROS Assay Control A critical flaw in many ROS flow cytometry studies is the failure to account for changes in cell size, dye uptake, or esterase activity between treatment groups. When using the ROS-sensitive probe Carboxy-H2DCFDA, any drug that alters esterase activity will falsely appear to alter ROS levels. Carboxy-DCFDA SE is oxidation-insensitive; its fluorescence depends only on dye uptake and esterase cleavage[2]. By running parallel samples stained with Carboxy-DCFDA SE, researchers can normalize their ROS data, isolating true oxidative stress from metabolic artifacts[2].

Self-Validating Experimental Protocols

Protocol A: Intracellular Labeling for Proliferation or ROS Normalization

Causality Note: The succinimidyl ester (SE) group is highly reactive to water and extracellular proteins. Labeling must occur in protein-free buffers (such as PBS) to prevent the dye from reacting with serum amines before it can enter the cells[3].

-

Reagent Preparation: Dissolve Carboxy-DCFDA SE in high-quality, anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C with desiccant to prevent SE hydrolysis.

-

Cell Preparation: Harvest cells and wash twice with protein-free PBS to remove all traces of serum.

-

Staining: Resuspend cells at

cells/mL in pre-warmed PBS containing 1–5 µM Carboxy-DCFDA SE. Incubate at 37°C for 15–30 minutes in the dark. -

Quenching (Critical Step): Add 5 volumes of ice-cold complete culture media (containing 10% FBS or 1% BSA). Incubate on ice for 5 minutes. Why: The proteins in the media rapidly react with any remaining free dye, neutralizing it and preventing background fluorescence.

-

Washing: Centrifuge and wash the cells three times with complete media to remove quenched dye.

-

Validation & Gating: Stain cells with a far-red viability dye (e.g., SYTOX Red or Fixable Viability Dye eFluor 780) prior to analysis. Dead cells passively leak proteins and will show artifactual dye dilution; they must be excluded from the analysis via strict gating.

Protocol B: ROS Data Normalization Workflow

-

Divide the experimental cell population into two parallel cohorts.

-

Stain Cohort 1 with Carboxy-H2DCFDA SE (ROS-sensitive).

-

Stain Cohort 2 with Carboxy-DCFDA SE (Oxidation-insensitive control).

-

Apply the experimental treatment (e.g., drug, radiation) to both cohorts.

-

Acquire data via flow cytometry (Excitation: 488 nm / Emission: 530/30 nm).

-

Calculate the true ROS index: Normalized ROS = (Median Fluorescence H2DCFDA) / (Median Fluorescence DCFDA).

Caption: Experimental workflow for Carboxy-DCFDA SE in proliferation tracking and ROS assay normalization.

Quantitative Data & Troubleshooting

Table 1: Photophysical and Chemical Properties Comparison

| Property | Carboxy-DCFDA SE | CFSE | Carboxy-H2DCFDA SE |

|---|---|---|---|

| Primary Application | Proliferation / ROS Control | Proliferation Tracing | ROS Detection |

| Oxidation Required? | No | No | Yes |

| Fluorophore pKa | ~4.2 - 4.8 | ~6.5 | ~4.2 - 4.8 |

| Excitation / Emission | 495 nm / 529 nm | 492 nm / 517 nm | 495 nm / 529 nm |

| Intracellular Retention | Covalent (High) | Covalent (High) | Covalent (High) |

Table 2: Troubleshooting Guide

| Issue | Causality / Mechanism | Resolution |

|---|---|---|

| Poor Staining / Low Signal | SE group hydrolyzed by water or quenched by extracellular proteins (serum). | Use anhydrous DMSO for stock. Wash cells thoroughly with protein-free PBS prior to staining. |

| High Background Fluorescence | Unreacted dye adhering to the cell membrane or plasticware. | Quench thoroughly with 10% FBS/BSA for 5 mins. Wash 3x with complete media. |

| Toxicity / Cell Death | Excessive intracellular dye accumulation disrupts normal protein function. | Titrate dye concentration (start at 1 µM). Include a viability dye to gate out dead cells. |

| Artifactual ROS Signals | Esterase activity or cell volume changes mimicking ROS generation. | Run a parallel Carboxy-DCFDA SE control to normalize the Carboxy-H2DCFDA SE signal. |

References

-

Thermo Fisher Scientific. Reactive Oxygen Species (ROS) Detection Reagents. Molecular Probes Product Information Sheet.

-

Bassnett, S., et al. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. PubMed, National Institutes of Health.

-

Sun, Y., et al. A NADPH Oxidase–Dependent Redox Signaling Pathway Mediates the Selective Radiosensitization Effect of Parthenolide in Prostate Cancer Cells. Cancer Research, AACR Journals (2010).

Sources

Using Carboxy-DCFDA N-succinimidyl ester in fluorescence microscopy

Comprehensive Application Note: Intracellular ROS Detection via Fluorescence Microscopy Using Carboxy-DCFDA N-succinimidyl ester

Introduction & Scientific Rationale

Reactive oxygen species (ROS) are critical signaling molecules that, when dysregulated, contribute to oxidative stress, apoptosis, and various cellular pathologies[1]. While standard 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is widely used for ROS detection, it suffers from a significant technical flaw: rapid intracellular leakage after deacetylation[2].

This compound (Carboxy-H2DCFDA SE) was engineered to overcome this limitation. By incorporating an amine-reactive succinimidyl ester group, the probe covalently binds to intracellular proteins. This causality-driven design ensures long-term retention, prevents dye leakage during wash steps, and delivers superior signal-to-noise ratios during extended fluorescence microscopy workflows[2].

Mechanism of Action

The efficacy of Carboxy-DCFDA SE relies on a highly orchestrated sequence of chemical transformations within the cell:

-

Cell Permeation : The lipophilic diacetate groups allow the non-fluorescent probe to passively diffuse across the plasma membrane[3].

-

Esterase Cleavage : Once inside, ubiquitous intracellular non-specific esterases hydrolyze the diacetate groups. This removes the lipophilic blocking groups, yielding a charged intermediate[3].

-

Covalent Conjugation : The N-succinimidyl ester (SE) group reacts with primary amines (e.g., lysine residues) on intracellular proteins, forming stable amide bonds. This step permanently anchors the probe inside the cell[2].

-

ROS Oxidation : In the presence of ROS (such as hydrogen peroxide, peroxyl radicals, and hydroxyl radicals), the reduced probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) derivative[1]. The resulting conjugate exhibits bright green fluorescence[2].

Caption: Mechanism of Carboxy-DCFDA SE: Cell permeation, esterase cleavage, conjugation, and ROS oxidation.

Comparative Analysis of ROS Probes

To understand the experimental advantage of Carboxy-DCFDA SE, it is essential to compare it with its structural analogs. Selecting the wrong probe for a wash-heavy protocol will result in false-negative data due to dye leakage.

| Probe Variant | Permeability | Intracellular Retention Mechanism | Primary Application |

| H2DCFDA | High | Deacetylation (Weak retention) | Short-term, no-wash flow cytometry assays |

| Carboxy-H2DCFDA | High | Deacetylation + Negative charges | Medium-term assays[2] |

| Carboxy-DCFDA SE | High | Covalent protein conjugation | Long-term imaging, wash-heavy protocols[2] |

Experimental Design & Critical Considerations

To ensure a self-validating and artifact-free system, several strict causality-driven rules must be followed during assay design:

-

Amine-Free Buffers : The loading buffer must be completely free of primary amines (e.g., Tris, glycine) and proteins (e.g., BSA, FBS). Extracellular amines will rapidly react with the succinimidyl ester group, neutralizing the probe before it can enter the cell[2]. Use HBSS or PBS.

-

Serum-Free Loading : Serum contains extracellular esterases that will prematurely cleave the diacetate groups, rendering the probe membrane-impermeant and causing high background[3].

-

Photo-oxidation : DCF derivatives are highly susceptible to photo-oxidation. Prolonged exposure to the excitation light will artificially generate ROS and increase fluorescence. Use low-light conditions and minimize exposure times[2].

-

Extracellular Quenching : If extracellular background remains high, Trypan Blue (~0.0025% w/v) can be used to quench extracellularly bound SE dye[2].

Detailed Step-by-Step Protocol

Phase 1: Preparation of Reagents

-

Reconstitute Carboxy-DCFDA SE in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture. (Note: The SE group is moisture-sensitive and will hydrolyze in aqueous solutions).

-

Prepare the working solution (typically 5–20 µM) immediately before use by diluting the stock in an amine-free, serum-free buffer such as HBSS[3].

Phase 2: Cell Culture & Treatment 3. Seed adherent cells in a glass-bottom imaging dish or a 96-well imaging plate. Allow them to adhere and reach 70-80% confluency. 4. Treat cells with the experimental compound/drug of interest for the desired time. 5. Self-Validating Controls : Include a positive control treated with 50-100 µM tert-butyl hydroperoxide (TBHP) or H2O2 for 30-60 minutes, and a negative control pre-treated with 10 mM N-acetylcysteine (NAC) (a ROS scavenger).

Phase 3: Probe Loading 6. Carefully aspirate the culture media and wash the cells twice with warm HBSS to remove all traces of serum and media amines. 7. Add the Carboxy-DCFDA SE working solution (5–20 µM) to the cells. 8. Incubate at 37°C in the dark for 30–45 minutes[3]. 9. Remove the loading buffer and wash the cells three times with warm HBSS to remove unconjugated dye. 10. (Optional) Add complete culture media (without phenol red) and allow a 15-minute recovery period to ensure complete esterase cleavage and protein conjugation[2].

Phase 4: Fluorescence Microscopy 11. Transfer the plate to a fluorescence microscope equipped with a FITC filter set. The excitation maximum is ~492-495 nm, and the emission maximum is ~517-527 nm. 12. Capture images using consistent exposure times across all samples to allow for accurate quantitative comparison.

Caption: Step-by-step experimental workflow for intracellular ROS detection using Carboxy-DCFDA SE.

Troubleshooting Guide

-

High Background in Untreated Cells : Likely caused by photo-oxidation during setup or extracellular esterase activity. Ensure serum-free loading and minimize light exposure. Use Trypan Blue to quench extracellular dye[2].

-

Weak or No Fluorescence in Positive Control : The SE group may have hydrolyzed due to moisture in the DMSO stock, or the loading buffer contained amines (e.g., Tris) that neutralized the probe. Always use freshly prepared working solutions in amine-free buffers.

-

Rapid Signal Loss (Photobleaching) : DCF is highly prone to photobleaching. Reduce excitation light intensity, increase camera gain, or use a higher numerical aperture objective.

References

-

[1] Title : Increased radical scavenging activity of thymoquinone and l-ascorbic acid dual encapsulated in palmitoyl-chitosan nanoparticles... Source : nih.gov (PMC) URL :[Link]

Sources

- 1. Increased radical scavenging activity of thymoquinone and l-ascorbic acid dual encapsulated in palmitoyl-chitosan nanoparticles in a human normal lung fibroblast, MRC-5 due to synergistic antioxidative effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

Optimal concentration of Carboxy-DCFDA for cell line X

Application Note: Optimization of Carboxy-DCFDA Staining for [Cell Line X]

Executive Summary

This guide provides a rigorous methodology to determine the optimal staining concentration of 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-H2DCFDA) for a specific cell line ("Cell Line X"). While general recommendations (1–10 µM) exist, intrinsic differences in intracellular esterase activity and basal redox states between cell lines (e.g., HeLa vs. Jurkat vs. primary neurons) necessitate empirical optimization. This protocol utilizes a Signal-to-Noise Ratio (SNR) Titration Matrix to maximize sensitivity while minimizing cytotoxicity and background auto-oxidation.

Technical Note on Nomenclature: While often colloquially referred to as "Carboxy-DCFDA," the functional ROS sensor is the chemically reduced, non-fluorescent form, Carboxy-H2DCFDA . The oxidized, fluorescent form (Carboxy-DCF) is the product.[1][2][3] This protocol focuses on the reduced sensor (Carboxy-H2DCFDA).[4]

Mechanism of Action

Understanding the probe's behavior is critical for troubleshooting. Carboxy-H2DCFDA is cell-permeant and non-fluorescent.[1][3] Upon entering the cell:

-

Deacetylation: Intracellular esterases cleave the acetate groups, trapping the probe (now Carboxy-H2DCF) inside the cell.[2][5] The added carboxyl groups significantly enhance retention compared to standard DCFDA.

-

Oxidation: Reactive Oxygen Species (ROS)—primarily peroxides and hydroxyl radicals—oxidize the probe into the highly fluorescent Carboxy-DCF (Ex/Em: ~495/529 nm).

Key Constraint: If the concentration is too low, the signal is undetectable. If too high, "dye-dye quenching" and high background auto-oxidation obscure the biological signal.

Figure 1: Mechanism of Carboxy-H2DCFDA activation and fluorescence generation.

Materials & Reagents

-

Probe: Carboxy-H2DCFDA (e.g., Invitrogen #C400 or equivalent).

-

Stock: Dissolve in high-quality anhydrous DMSO to 10–20 mM. Aliquot and store at -20°C under dessication. Avoid freeze-thaw.

-

-

Buffer: HBSS (Hank's Balanced Salt Solution) or PBS.[6]

-

Critical: Must be Calcium/Magnesium containing (to keep adherent cells attached) but Serum-Free and Phenol Red-Free . Serum esterases will cleave the dye extracellularly, causing high background.

-

-

Positive Control: Tert-butyl hydroperoxide (TBHP) or Hydrogen Peroxide (H₂O₂).

-

Working Conc: 50–200 µM (typically 100 µM).

-

-

Cell Line X: Cultured to 70–80% confluence.

Optimization Protocol: The Titration Matrix

Do not guess the concentration. Run this one-time matrix experiment to define the Standard Operating Procedure (SOP) for Cell Line X.

Experimental Design (96-Well Plate Format)

We will test 5 concentrations of probe against 2 conditions (Basal vs. Positive Control).

| Variable | Conditions |

| Probe Conc. | 0 µM (Unstained), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM |

| Stimulation | Vehicle (Basal ROS) vs. TBHP (100 µM, 1-4h) |

| Replicates | Triplicate (n=3) per condition |

Step-by-Step Procedure

-

Preparation:

-

Seed Cell Line X in a black-walled, clear-bottom 96-well plate (20,000–50,000 cells/well). Allow to adhere overnight.

-

-

Washing:

-

Loading (The Titration):

-

Prepare 2x working solutions of Carboxy-H2DCFDA in warm PBS/HBSS at: 2, 10, 20, 40, and 100 µM.

-

Add 100 µL of 2x dye to respective wells (Final conc: 1, 5, 10, 20, 50 µM).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Recovery & Stimulation:

-

Remove dye solution.[6] Wash 1x with warm PBS/HBSS.

-

Add 100 µL of treatment media (Serum-free media +/- 100 µM TBHP).

-

Incubate for specific experimental window (e.g., 1–4 hours).

-

-

Acquisition:

-

Read Fluorescence (Ex/Em: ~495/525 nm) on a microplate reader.[5]

-

Note: If using Flow Cytometry, trypsinize cells after step 4 and analyze in FITC channel.

-

Data Analysis & Selection Logic

Calculate the Signal-to-Noise Ratio (SNR) for each concentration:

Selection Criteria:

-

Highest SNR: The concentration yielding the largest fold-change between Basal and Positive Control.

-

Basal Stability: Avoid concentrations where Basal fluorescence is extremely high (indicates auto-oxidation or stress).

-

Cytotoxicity Check: Visually inspect cells; high dye concentrations can be toxic.[9]

Typical Results Interpretation:

-

< 1 µM: Signal often too weak; poor sensitivity.

-

1–10 µM: Ideal range for most sensitive cell lines (e.g., Jurkat, HEK293).

-

10–25 µM: Often required for robust adherent lines (e.g., HeLa, A549) or cells with high efflux pumps.

-

> 50 µM: Diminishing returns; high background and self-quenching risk.

Figure 2: Decision logic for selecting the optimal concentration.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| High Background | Serum/Phenol Red interference. | Use strictly serum-free, clear buffers (HBSS/PBS) during loading. |

| No Response to Control | Dye oxidation or efflux. | Use Carboxy -H2DCFDA (better retention).[1][2][3][4] Add Probenecid (inhibits anion transporters) if leakage is suspected. |

| Rapid Photobleaching | Light sensitivity. | Keep all steps in the dark. Minimize exposure during microscopy setup. |

| Variability | Uneven loading. | Ensure dye stock is fully thawed and vortexed. Do not store diluted working solutions. |

References

-

Thermo Fisher Scientific. (2006). Reactive Oxygen Species (ROS) Detection Reagents - Application Note. Retrieved from

-

Kalyanaraman, B., et al. (2012).[10] Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. Retrieved from

-

Abcam. (2021). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Retrieved from

-

Hello Bio. (2019). DCFDA / H2DCFDA - Cellular ROS Assay Protocols. Retrieved from

-

Reiniers, M. J., et al. (2021). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Antioxidants (Basel). Retrieved from

Sources

- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. yenepoya.res.in [yenepoya.res.in]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. biocompare.com [biocompare.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Carboxy-DCFDA N-succinimidyl ester Labeling in the Assessment of Intracellular Reactive Oxygen Species

Authored by: Senior Application Scientist

Introduction: Unveiling Cellular Oxidative Stress

Reactive oxygen species (ROS) are a collection of chemically reactive molecules derived from oxygen, playing a dual role as both deleterious byproducts of aerobic metabolism and essential mediators in cellular signaling pathways. An imbalance between the production of ROS and the biological system's capacity to detoxify these reactive intermediates results in oxidative stress. This state is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the accurate detection and quantification of intracellular ROS are paramount for advancing our understanding of cellular physiology and disease pathogenesis.

5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate, succinimidyl ester (Carboxy-DCFDA-SE) is a robust and widely utilized cell-permeant probe for the detection of intracellular ROS.[1][2] Its utility lies in its multi-stage activation process, which ensures that the fluorescent signal is generated specifically within viable cells experiencing oxidative stress, while also providing excellent cellular retention.[3] This application note provides a comprehensive guide to the principles, practical application, and optimization of Carboxy-DCFDA-SE for the measurement of intracellular ROS.

Principle of the Assay: A Multi-Step Intracellular Activation

The efficacy of Carboxy-DCFDA-SE as an intracellular ROS probe is contingent upon a sequence of chemical transformations that occur within a viable cell. This multi-step mechanism ensures both specificity and signal retention.

-

Cellular Uptake: The Carboxy-DCFDA-SE molecule is initially in a non-polar, non-fluorescent diacetate form. This lipophilic nature allows it to readily permeate the intact plasma membrane of living cells.[4][5]

-

Intracellular Deacetylation: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the molecule.[6][7] This enzymatic removal of the acetate moieties transforms Carboxy-DCFDA-SE into its polar, non-fluorescent derivative, 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein (Carboxy-H2DCF).

-

Covalent Labeling and Retention: Concurrently, the succinimidyl ester (SE) group of the probe reacts with primary amines on intracellular proteins, forming stable covalent bonds. This conjugation to intracellular macromolecules is a key feature that significantly enhances the retention of the probe within the cell, even over extended periods.[8][9]

-

Oxidation and Fluorescence: In the presence of various reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals, the non-fluorescent Carboxy-H2DCF is oxidized to the highly fluorescent 5-(and-6)-Carboxy-2',7'-dichlorofluorescein (Carboxy-DCF).[10][11] The resulting green fluorescence, with an excitation maximum around 495 nm and an emission maximum around 529 nm, is directly proportional to the level of intracellular ROS.[1] This fluorescence can be quantitatively measured using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[12]

Figure 1. Mechanism of Carboxy-DCFDA-SE for intracellular ROS detection.

Experimental Protocols

The following protocols provide a general framework for labeling suspension and adherent cells. It is imperative to empirically determine the optimal conditions for each specific cell type and experimental setup.

Reagent Preparation

-

Carboxy-DCFDA-SE Stock Solution (1-5 mM): Dissolve the lyophilized Carboxy-DCFDA-SE powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.[13] Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light and moisture. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2][13] Avoid repeated freeze-thaw cycles.

-

Carboxy-DCFDA-SE Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free cell culture medium or buffer (e.g., PBS or HBSS).[14][15] The optimal concentration must be determined for each cell line. It is critical to prepare this solution fresh and protect it from light.[14][16]

Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and centrifuge at approximately 400 x g for 3-4 minutes. Discard the supernatant and wash the cells twice with pre-warmed, serum-free medium or PBS, centrifuging after each wash.[13]

-

Cell Resuspension: Resuspend the cell pellet to a density of 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.[13]

-

Staining: Add an equal volume of 2X final concentration Carboxy-DCFDA-SE working solution to the cell suspension. For example, to achieve a final concentration of 5 µM, add an equal volume of a 10 µM working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[13][17] The optimal incubation time is cell-type dependent and should be determined empirically.[18] A 30-minute incubation is a common starting point.[14][19]

-

Washing: After incubation, immediately fill the tube with pre-warmed, complete culture medium (containing serum) and centrifuge at 400 x g for 5 minutes.[18] Wash the cells twice more with complete culture medium to ensure the removal of any extracellular probe.[13]

-

Analysis: Resuspend the final cell pellet in the appropriate medium for your downstream analysis (e.g., flow cytometry or fluorescence microscopy). Analyze the cells immediately.

Protocol for Adherent Cells

-

Cell Preparation: Culture adherent cells on sterile coverslips, in chamber slides, or in a multi-well plate to the desired confluency.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed, serum-free medium or PBS.

-

Staining: Add a sufficient volume of the 1X Carboxy-DCFDA-SE working solution to completely cover the cells (e.g., 100 µL for a well in a 96-well plate).[13]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[13][17]

-

Washing: Aspirate the dye-containing solution and wash the cells twice with pre-warmed, complete culture medium to remove any unbound probe.

-

Analysis: Add the appropriate medium for your downstream application and analyze the cells immediately by fluorescence microscopy or a microplate reader.

Critical Parameters and Optimization

The successful application of Carboxy-DCFDA-SE for ROS detection hinges on the careful optimization of several key parameters.

| Parameter | Recommended Range | Rationale and Key Considerations |

| Probe Concentration | 1 - 10 µM | The optimal concentration is a balance between achieving a robust signal and minimizing cytotoxicity.[18] Higher concentrations can be toxic and may lead to artifacts. Titration is essential for each new cell type. |

| Incubation Time | 15 - 45 minutes | Shorter incubation times (5-10 minutes) may be sufficient for some cell types, while others may require longer.[18][20] Prolonged incubation can lead to increased background fluorescence. An optimal time allows for sufficient probe uptake and deacetylation without causing cellular stress.[20] |

| Incubation Medium | Serum-free medium or buffer | Serum contains esterases that can hydrolyze the probe extracellularly, leading to high background fluorescence.[15][21] Phenol red-free medium is also recommended to reduce background autofluorescence.[15][16] |

| Cell Density | 1 x 10^6 cells/mL (Suspension) | Optimal cell density ensures consistent probe loading and prevents nutrient depletion or overcrowding, which can induce cellular stress and affect ROS levels. |

| Light Exposure | Minimize at all stages | Carboxy-DCFDA-SE and its derivatives are light-sensitive and can be photo-oxidized, leading to an artificial increase in fluorescence.[16] Protect all solutions and stained cells from light. |

A Self-Validating Experimental Design

To ensure the trustworthiness of your results, a robust set of controls is essential:

-

Unstained Control: Cells that have not been loaded with the probe. This control is used to determine the level of cellular autofluorescence.

-

Vehicle Control: Cells loaded with the probe and treated with the vehicle (e.g., DMSO) used to dissolve the experimental compound. This establishes the baseline ROS level in the cells.

-

Positive Control: Cells loaded with the probe and treated with a known ROS-inducing agent (e.g., tert-butyl hydroperoxide (TBHP) or H₂O₂).[22] This confirms that the probe is responsive to ROS in your cell system.

-

Cell-Free Control: A well containing only the incubation medium and the Carboxy-DCFDA-SE working solution (no cells). This is crucial for identifying any spontaneous, cell-free oxidation of the probe by components in your medium, which can be a source of artifacts.[16][23]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Spontaneous oxidation of the probe in the medium.- Incomplete removal of extracellular probe.- Presence of esterases in the medium (from serum).- Photobleaching leading to an initial increase in fluorescence due to de-quenching. | - Prepare working solutions fresh and protect from light.[16]- Include a cell-free control to assess medium-induced oxidation.[23]- Ensure thorough washing steps after incubation.- Use serum-free medium for probe loading.[15]- Optimize probe concentration to avoid overloading.[12] |

| Low or No Signal | - Inefficient probe loading.- Low intracellular esterase activity.- Absence of significant ROS production.- Inappropriate filter sets for detection. | - Increase probe concentration or incubation time.- Confirm cell viability.- Use a positive control (e.g., TBHP) to verify the assay is working.- Ensure excitation and emission wavelengths are appropriate for Carboxy-DCF (~495/529 nm). |

| High Cell Death | - Probe concentration is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of Carboxy-DCFDA-SE for your cells.[18][20] |

References

- Vertex AI Search. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester).

-

PubMed. (2005, June 15). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (2019, March 6). Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader?. Retrieved March 2, 2026, from [Link]

-

ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved March 2, 2026, from [Link]

-

PMC. (2011, November 21). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Retrieved March 2, 2026, from [Link]

-

PMC. (n.d.). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved March 2, 2026, from [Link]

-

PMC. (2013, February 4). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved March 2, 2026, from [Link]

-

MDPI. (2012, August 2). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. Retrieved March 2, 2026, from [Link]

-

Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved March 2, 2026, from [Link]

-

ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved March 2, 2026, from [Link]

-

PMC. (2010, October 12). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Retrieved March 2, 2026, from [Link]

-

Jena Bioscience. (n.d.). 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate NHS-Ester (DCFDA NHS ester). Retrieved March 2, 2026, from [Link]

-

PNAS. (2012, March 12). Selective esterase–ester pair for targeting small molecules with cellular specificity. Retrieved March 2, 2026, from [Link]

-

Royal Society of Chemistry. (2024, September 16). A radical containing micellar probe for assessing esterase enzymatic activity with ultra-low field Overhauser-enhanced magnetic. Retrieved March 2, 2026, from [Link]

-

Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved March 2, 2026, from [Link]

-

PubMed. (2013, February 4). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved March 2, 2026, from [Link]

-

PMC. (2021, April 26). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Retrieved March 2, 2026, from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 5. Invitrogen Carboxy-DCFDA (5-(and-6)-Carboxy-2',7'-Dichlorofluorescein Diacetate), mixed isomers 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5(6)-Carboxy-2',7'-dichlorofluoresceindiacetat NHS-Ester (DCFDA NHS ester) [genaxxon.com]

- 10. abpbio.com [abpbio.com]

- 11. Invitrogen Carboxy-H2DCFDA (general oxidative stress indicator) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 12. Carboxy-H2DCFDA (general oxidative stress indicator) - FAQs [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. content.abcam.com [content.abcam.com]

- 18. med.virginia.edu [med.virginia.edu]

- 19. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Multiplexing Carboxy-DCFDA for Live-Cell ROS Profiling

Topic: Co-staining with Carboxy-DCFDA and other fluorescent probes Content Type: Detailed Application Note & Protocol Guide

Abstract & Scientific Rationale

Oxidative stress is rarely an isolated event; it is a dynamic driver of mitochondrial dysfunction, DNA damage, and apoptosis. While 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-H2DCFDA) is the industry standard for quantifying intracellular Reactive Oxygen Species (ROS), its utility is often limited by poor retention in permeabilized cells and spectral cross-talk.

This guide provides validated protocols for multiplexing Carboxy-DCFDA with nuclear, mitochondrial, and apoptotic markers. Unlike standard protocols, this document emphasizes live-cell causality : correlating when ROS is generated relative to organelle damage.

Mechanism of Action & Critical Constraints

To successfully multiplex, one must understand the probe's behavior. Carboxy-H2DCFDA is chemically reduced and acetylated.[1][2] It is non-fluorescent and cell-permeant.[2][3]

The "Trap and Glow" Mechanism

-

Entry: The hydrophobic ester groups allow the dye to cross the plasma membrane.

-

Trapping: Intracellular esterases cleave the acetate groups.[1][2][4][5] The resulting molecule (Carboxy-H2DCF) is highly polar and negatively charged, trapping it inside the cytosol.

-

Detection: ROS (primarily peroxides) oxidize the molecule to Carboxy-DCF , which emits bright green fluorescence.[1]

Critical Constraints (The "Expertise" Pillar)

-

Fixation Incompatibility: Unlike protein-based fluorophores (GFP), Carboxy-DCF is a small molecule that relies on membrane integrity for retention. Do not fix cells after staining. Fixation (paraformaldehyde/methanol) permeabilizes the membrane, causing the dye to leak out immediately. All protocols below are for live-cell imaging .

-

Serum Interference: Serum contains esterases that will hydrolyze the dye outside the cell, increasing background noise. Loading must occur in serum-free buffer (HBSS or PBS).

-

Photo-oxidation: The dye is light-sensitive. Exposure to excitation light itself generates ROS, leading to false positives (photo-oxidation). Limit laser power and exposure time.

Experimental Workflow Visualization

Figure 1: Optimized workflow for live-cell ROS multiplexing. Note the removal of serum prior to loading to prevent extracellular hydrolysis.

Spectral Compatibility Matrix

Before beginning, ensure your optical filters are compatible. Carboxy-DCFDA occupies the standard GFP/FITC channel.

| Probe | Target | Excitation (nm) | Emission (nm) | Channel | Compatibility with DCFDA |

| Carboxy-DCFDA | Total ROS | 495 | 529 | FITC/GFP | N/A (Primary) |

| Hoechst 33342 | Nucleus (Live) | 350 | 461 | DAPI | ✅ Excellent |

| DAPI | Nucleus (Fixed) | 358 | 461 | DAPI | ⚠️ Poor (Req. high conc. for live cells) |

| MitoTracker Red CMXRos | Mitochondria | 579 | 599 | Texas Red | ✅ Excellent |

| Propidium Iodide (PI) | Dead Cells | 535 | 617 | RFP/TRITC | ✅ Good (Viability check) |

| Annexin V-PE | Apoptosis | 496 | 578 | PE | ⚠️ Moderate (Bleed-through risk) |

Detailed Protocols

Protocol A: Mitochondrial Stress Profiling (DCFDA + MitoTracker Red)

Purpose: To correlate ROS production with mitochondrial membrane potential (

Materials:

-

Carboxy-H2DCFDA (25 mM stock in DMSO).

-

MitoTracker™ Red CMXRos (1 mM stock in DMSO).

-

HBSS (with Ca2+/Mg2+, phenol-red free).

-

Positive Control: TBHP (Tert-butyl hydroperoxide, 50-200 µM).

Step-by-Step:

-

Preparation: Dilute Carboxy-H2DCFDA to 20 µM and MitoTracker Red to 100 nM in warm HBSS.

-

Expert Tip: Do not mix stocks until immediately before use.

-

-

Washing: Aspirate growth media from adherent cells. Wash gently 1x with warm HBSS to remove serum esterases.

-

Loading: Add the co-staining solution (DCFDA + MitoTracker) to cells.

-

Incubation: Incubate for 30-45 minutes at 37°C in the dark.

-

Recovery: Aspirate the staining solution.[6] Wash 1x with HBSS. Add full growth media (phenol-red free) or imaging buffer.

-

Why? This removes unloaded dye, lowering background fluorescence.

-

-

Treatment: Add your experimental drug or ROS inducer (e.g., TBHP).

-

Imaging:

-

Channel 1 (ROS): Ex 488nm / Em 525nm.

-

Channel 2 (Mito): Ex 561nm / Em 600nm.

-

Observation: Healthy mitochondria will be bright red. Stressed mitochondria may lose red signal (depolarization) while the cytosol turns green (ROS).

-

Protocol B: Nuclear Counterstaining (DCFDA + Hoechst 33342)

Purpose: To normalize ROS data to cell number in high-throughput plate reader assays.

Step-by-Step:

-

Loading: Prepare a working solution of 20 µM Carboxy-H2DCFDA and 1 µg/mL Hoechst 33342 in HBSS.

-

Incubation: Apply to cells (washed 1x in HBSS) for 30 minutes at 37°C.

-

Analysis:

-

Use Hoechst signal (Blue) to segment cells or count nuclei.

-

Measure Mean Fluorescence Intensity (MFI) of DCFDA (Green) only within the segmented nuclear/cytosolic boundaries.

-

Validation: This prevents artifacts where "higher ROS" is actually just "more cells."

-

Troubleshooting & Validation (Trustworthiness)

Every experiment requires internal validation. Use this checklist:

| Issue | Cause | Solution |

| High Background | Serum esterases hydrolyzed dye. | Wash cells twice with HBSS before staining. Use serum-free loading buffer. |

| No Signal (Positive Control) | Dye oxidation requires time/catalyst. | Ensure TBHP is fresh. Wait 15-30 mins after induction. |